molecular formula C12H9B B3109216 2-Bromo-6-ethenylnaphthalene CAS No. 170737-47-0

2-Bromo-6-ethenylnaphthalene

Cat. No.: B3109216
CAS No.: 170737-47-0
M. Wt: 233.1 g/mol
InChI Key: PCUZFDAAOXBYTO-UHFFFAOYSA-N
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Description

2-Bromo-6-ethenylnaphthalene: is an organic compound with the molecular formula C12H9Br It is a derivative of naphthalene, where a bromine atom is substituted at the second position and an ethenyl group is substituted at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-ethenylnaphthalene typically involves the bromination of 6-ethenylnaphthalene. One common method is as follows:

    Bromination Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-ethenylnaphthalene can undergo various types of chemical reactions, including:

  • Substitution Reactions

      Reagents: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

      Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

      Products: Substituted naphthalene derivatives.

  • Oxidation Reactions

      Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Reactions are usually performed in acidic or basic aqueous solutions.

      Products: Oxidized naphthalene derivatives.

  • Reduction Reactions

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).

      Products: Reduced naphthalene derivatives.

Scientific Research Applications

2-Bromo-6-ethenylnaphthalene has several applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis for the preparation of more complex molecules.
    • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
  • Biology

    • Investigated for its potential biological activity and interactions with biomolecules.
    • Used in the synthesis of biologically active compounds for pharmaceutical research.
  • Medicine

    • Explored for its potential use in drug development and medicinal chemistry.
    • Studied for its effects on various biological pathways and targets.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethenylnaphthalene depends on the specific reactions and interactions it undergoes. In general, the bromine atom and the ethenyl group can participate in various chemical transformations, influencing the reactivity and properties of the compound. The molecular targets and pathways involved in its biological activity are subjects of ongoing research.

Comparison with Similar Compounds

2-Bromo-6-ethenylnaphthalene can be compared with other similar compounds, such as:

  • 2-Bromo-6-methoxynaphthalene

    • Similar structure with a methoxy group instead of an ethenyl group.
    • Used in the synthesis of pharmaceuticals and other organic compounds.
  • 2-Bromo-6-ethynylnaphthalene

    • Similar structure with an ethynyl group instead of an ethenyl group.
    • Employed in organic synthesis and materials science.
  • 2-Bromo-6-fluoronaphthalene

    • Similar structure with a fluorine atom instead of an ethenyl group.
    • Investigated for its potential use in medicinal chemistry and materials science.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

2-bromo-6-ethenylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h2-8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUZFDAAOXBYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309110
Record name 2-Bromo-6-ethenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170737-47-0
Record name 2-Bromo-6-ethenylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170737-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-ethenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of trifluoro-methanesulfonic acid 6-bromo-naphthalen-2-yl ester (2) (3.0 g, 8.45 mmol), potassium vinyltrifluoroborate (1.4 g, 11.83 mmol) in EtOH (84 mL) and a 1.0 M aqueous solution of cesium carbonate (17 mL) was purged with nitrogen, to the mixture was added tetrakis(triphenylphosphine)palladium (244 mg, 0.2 mmol) followed by triethylamine (2.3 mL, 17 mmol). The mixture was heated to 45° C. for 16 h under nitrogen and cooled to room temperature. To the mixture was added H2O (84 mL), the resulting suspension was stirred at room temperature for 30 min. and filtered. The wet cake was washed with H2O (30 mL) and dried in the vacuum oven at 45° C. for 16 h to give 1.9 g product. The product is used in the next step without further purification. 1H NMR (400 MHz, CDCl3) d 7.86 (d, 1H), 7.54–7.61 (m, 4H), 7.42–7.44 (dd, 1H), 6.73–6.80 (dd, 1H). 13C NMR (400 MHz, CDCl3) d 136.18, 135.12, 133.77, 131.62, 129.42, 129.32, 129.29, 126.93, 125.84, 124.00, 119.55, 114.54. [M+H]+ at m/z 233.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
84 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
84 mL
Type
reactant
Reaction Step Three
Quantity
244 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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